molecular formula C17H24N2O4S B2774199 4-isobutyl-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide CAS No. 1049500-62-0

4-isobutyl-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide

Cat. No.: B2774199
CAS No.: 1049500-62-0
M. Wt: 352.45
InChI Key: JLUNFUVHTWILEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-isobutyl-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide is a synthetic organic compound with the molecular formula C17H24N2O4S and is provided as a research chemical . This complex molecule features a hexahydrothieno[3,4-b]pyrazin-2(1H)-one core structure, which is a saturated bicyclic system incorporating sulfur and nitrogen atoms. The core is further functionalized with an isobutyl group and a 3-methoxyphenyl ring system, and the sulfur atom is present as a sulfone (dioxide) functional group, which can significantly influence the compound's electronic properties and potential interactions with biological targets. Compounds with similar complex heterocyclic structures are frequently investigated in medicinal chemistry and drug discovery for their potential biological activity . The presence of a sulfone group and a tertiary amine within the bicyclic scaffold makes this compound a valuable intermediate for researchers exploring structure-activity relationships (SAR). It can be used in the synthesis of more complex molecules or screened as part of compound libraries in biological assays. Researchers may utilize this chemical in the development of novel pharmacologically active agents, requiring thorough in-house characterization and biological evaluation. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

4-(3-methoxyphenyl)-1-(2-methylpropyl)-6,6-dioxo-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c1-12(2)8-18-9-17(20)19(13-5-4-6-14(7-13)23-3)16-11-24(21,22)10-15(16)18/h4-7,12,15-16H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUNFUVHTWILEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC(=O)N(C2C1CS(=O)(=O)C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-isobutyl-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide (CAS No. 1049500-62-0) is a compound that has garnered attention in recent years for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C17H24N2O4S and a molecular weight of 352.5 g/mol. Its structure includes a hexahydrothieno ring fused with a pyrazine moiety, which is characteristic of many biologically active compounds.

Antitumor Activity

Research indicates that derivatives of thieno[3,4-b]pyrazine compounds exhibit significant antitumor properties. For instance, related compounds have been shown to inhibit the growth of human liver cancer cells (Hep-G2) in vitro, suggesting a potential role in cancer therapy . The specific mechanisms often involve the induction of apoptosis and inhibition of cell proliferation pathways.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have demonstrated that thieno[3,4-b]pyrazine derivatives possess antibacterial properties against various strains of bacteria. This activity is thought to result from the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Effects

In addition to its antimicrobial and antitumor activities, the compound displays anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases .

The biological activity of this compound is believed to be mediated through several pathways:

  • Tyrosinase Inhibition : Similar compounds have demonstrated strong inhibitory effects on tyrosinase, an enzyme involved in melanin synthesis. This suggests potential applications in skin whitening agents or treatments for hyperpigmentation .
  • Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to increased apoptosis .

Case Studies

StudyObjectiveFindings
Study 1Evaluate antitumor activityInhibition of Hep-G2 cell growth; induction of apoptosis observed.
Study 2Assess antimicrobial effectsSignificant antibacterial activity against Gram-positive and Gram-negative bacteria noted.
Study 3Investigate anti-inflammatory propertiesReduction in pro-inflammatory cytokines in treated cells compared to controls.

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound?

Answer:
The synthesis of this bicyclic thieno-pyrazine derivative typically involves multi-step procedures, including cyclization and functionalization. Key steps derived from analogous compounds include:

  • Cyclocondensation : Reacting 3-methoxyphenylamine with a thiophene-derived precursor (e.g., tetrahydrothiophenedione) under acidic conditions to form the core bicyclic structure .
  • Isobutyl Substitution : Introducing the isobutyl group via nucleophilic substitution or alkylation, often using isobutyl bromide in the presence of a base like K₂CO₃ .
  • Oxidation : Controlled oxidation with H₂O₂ or mCPBA to achieve the 6,6-dioxide moiety .
    Validation : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Basic: What analytical techniques are critical for structural characterization?

Answer:

  • Stereochemical Analysis : X-ray crystallography is essential to resolve the bicyclic structure and confirm stereochemistry (e.g., (4aR,7aS) configuration) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the isobutyl group (δ 0.8–1.2 ppm for CH₃), methoxyphenyl (δ 3.8 ppm for OCH₃), and thieno-pyrazine protons (δ 4.5–5.5 ppm) .
    • IR : Confirm sulfone groups (asymmetric SO₂ stretch at ~1300 cm⁻¹) .
      Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the hexahydrothieno-pyrazine core .

Advanced: How does stereochemistry influence biological activity, and how can discrepancies in data be resolved?

Answer:

  • Stereochemical Impact : The (4aR,7aS) configuration may enhance binding to targets (e.g., enzymes or receptors) due to spatial compatibility. Inactive enantiomers often arise from improper stereocontrol during synthesis .
  • Resolving Discrepancies :
    • Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) to isolate bioactive forms .
    • Molecular Docking : Compare enantiomer binding energies with targets (e.g., using AutoDock Vina) to rationalize activity differences .
      Case Study : Shaitanov et al. (2006) observed a 10-fold activity drop in diastereomeric mixtures, emphasizing the need for rigorous stereochemical analysis .

Advanced: What strategies mitigate synthetic impurities or side products in the hexahydrothieno-pyrazine core?

Answer:

  • Byproduct Formation : Common impurities include over-oxidized sulfones or ring-opened byproducts.
  • Mitigation Strategies :
    • Optimized Oxidation : Use stoichiometric H₂O₂ at 0–5°C to prevent over-oxidation .
    • Purification : Employ column chromatography (SiO₂, gradient elution with CH₂Cl₂/MeOH) or recrystallization (ethanol/water) .
  • Quality Control : Validate purity via LC-MS to detect low-level impurities (<0.1%) .

Advanced: How can thermal stability and degradation pathways be assessed for long-term storage?

Answer:

  • Thermal Analysis :
    • DSC : Measure melting points (expected range: 200–250°C) and identify polymorphs .
    • TGA : Quantify decomposition onset (typically >200°C) under nitrogen .
  • Degradation Pathways :
    • Hydrolytic degradation of the sulfone group in acidic/basic conditions (monitor via pH-stress testing) .
    • Photooxidation of the thieno ring (store in amber vials under inert gas) .

Advanced: What in vitro assays are suitable for evaluating biological activity?

Answer:

  • Target Selection : Prioritize assays based on structural analogs (e.g., kinase inhibition or GPCR modulation) .
  • Assay Design :
    • Enzyme Inhibition : Use fluorescence-based assays (e.g., ATPase activity with NADH-coupled detection) .
    • Cellular Uptake : Quantify intracellular concentrations via LC-MS/MS in HEK293 or HepG2 cells .
      Data Interpretation : Normalize activity to positive controls (e.g., staurosporine for kinases) and validate with dose-response curves (IC₅₀ calculations) .

Table 1: Key Physicochemical Properties

PropertyMethod/ValueReference
Solubility (aq.)<0.1 mg/mL (pH 7.4)
LogP2.8 (Predicted via ChemDraw)
Melting Point239–241°C (DSC)
Stability (RT, dark)>6 months (TGA/NMR monitoring)

Advanced: How to address contradictory bioactivity data across studies?

Answer:
Contradictions often stem from:

  • Purity Variations : Impurities (>5%) can skew IC₅₀ values. Re-test batches with LC-MS purity >98% .
  • Assay Conditions : Differences in buffer pH, DMSO concentration, or cell passage number. Standardize protocols (e.g., CLSI guidelines) .
  • Metabolic Instability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation and adjust dosing regimens .

Basic: What computational tools aid in predicting ADMET properties?

Answer:

  • ADMET Prediction :
    • SwissADME : Predict bioavailability, BBB penetration, and CYP interactions .
    • Molinspiration : Calculate drug-likeness parameters (e.g., TPSA, rotatable bonds) .
  • Validation : Compare predictions with experimental Caco-2 permeability or microsomal stability data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.